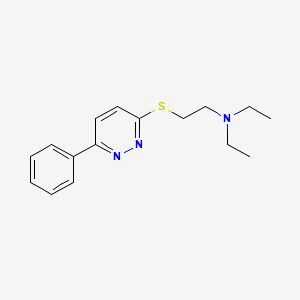

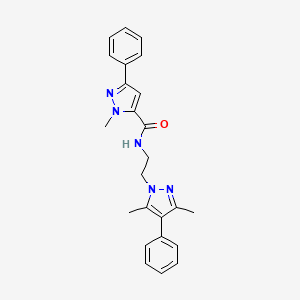

N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

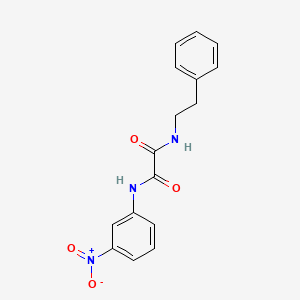

The compound is a derivative of benzodioxepine with a cyanomethyl group attached. Cyanomethyl groups are a type of nitrile group found in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyanomethyl derivatives are often synthesized through the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques such as 1H and 13C NMR, IR, MS, UV/Vis, and fluorescence spectroscopy, and could be confirmed by X-ray crystal structure analysis .Chemical Reactions Analysis

Cyanomethyl derivatives are known to be important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Nanomaterials, for example, have novel or enhanced physical and chemical properties compared to bulk material .Applications De Recherche Scientifique

Synthesis Techniques and Intermediate Applications

The synthesis of complex molecules often involves intermediate compounds like N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, which are crucial for developing pharmaceuticals and agrochemicals. For example, a method for synthesizing N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrates the utility of similar compounds in creating colorimetric sensors for fluoride anions, showcasing their application in environmental monitoring and public health (Younes et al., 2020). Another study highlights the synthesis of 1-cyano-3-(1H)-1,2-benziodoxols as stable intermediates for direct N-alkyl cyanation, underscoring the importance of cyanation processes in medicinal chemistry (Zhdankin et al., 1995).

Anticancer and Biological Activity

The exploration of novel anticancer agents often leverages the unique properties of benzodioxepine derivatives. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents, with some compounds displaying cytotoxic effects against breast cancer cell lines. This research signifies the role of benzodioxepine derivatives in developing targeted cancer therapies (Kelly et al., 2007).

Environmental and Agrochemical Applications

In the realm of environmental science and agrochemistry, compounds related to N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine play a pivotal role. The metabolism studies of herbicides in rats reveal how similar compounds are transformed in biological systems, providing insights into environmental degradation processes and the design of more eco-friendly agrochemicals (Crayford & Hutson, 1972).

Novel Synthetic Pathways

Innovative synthetic methods utilizing benzodioxepine derivatives illustrate the dynamic nature of chemical synthesis research. An easy palladium-catalyzed access to substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines highlights the development of new synthetic routes for compounds with significant biological properties, emphasizing the constant advancement in synthetic organic chemistry (Damez et al., 2001).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-4-5-14-12(15)9-2-3-10-11(8-9)17-7-1-6-16-10/h2-3,8H,1,5-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQRVVIBPCURIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)NCC#N)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2726351.png)

![[(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2726360.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)

![N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2726366.png)